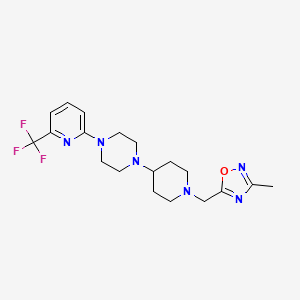
3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is an organic compound known for its unique chemical structure, which integrates multiple functional groups: a trifluoromethyl-substituted pyridine, a piperazine ring, a piperidine ring, and an oxadiazole ring. Such a structure imparts distinct physicochemical properties, making this compound valuable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route involves a multistep process starting with the functionalization of pyridine to introduce the trifluoromethyl group. This is typically achieved through electrophilic aromatic substitution.
Subsequent steps involve the formation of the piperazine and piperidine rings via nucleophilic substitution and ring-closing reactions, followed by the incorporation of the oxadiazole moiety through a cyclization reaction under controlled temperature and pH conditions.
Industrial Production Methods
Industrial methods often leverage high-throughput techniques such as continuous flow reactors to ensure uniformity and scalability. Such methods may involve catalysts to accelerate specific steps and employ solvents that optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
The compound is prone to various reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Frequently involves agents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Occurs in the presence of nucleophiles or electrophiles under acidic or basic conditions, depending on the nature of the substituent to be replaced.
Major Products Formed
Oxidative reactions often yield higher oxidation state derivatives of the trifluoromethyl-substituted pyridine.
Reductive reactions typically produce deoxygenated or hydrogenated derivatives, modifying the piperazine or piperidine rings.
Substitution reactions result in the exchange of substituents on the pyridine ring or other positions, leading to a variety of structurally diverse products.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Biology : It is used in the development of novel bioactive compounds and as a probe in biochemical assays. Medicine : Researchers explore its potential as a therapeutic agent for conditions requiring modulation of neurological pathways or anti-inflammatory responses. Industry : It is applied in the synthesis of specialty chemicals and advanced materials, benefiting from its unique structural properties.
Wirkmechanismus
The compound interacts with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances lipophilicity and membrane permeability, aiding its interaction with intracellular targets. The piperazine and piperidine rings often mimic natural substrates, facilitating binding to biological macromolecules. The oxadiazole moiety might engage in hydrogen bonding or hydrophobic interactions, stabilizing the compound within its active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((4-(4-(2-chloropyridin-6-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
3-Methyl-5-((4-(4-(4-fluorophenyl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
Unique Aspects
The trifluoromethyl group significantly enhances lipophilicity compared to similar structures.
The integration of these functional groups offers a unique combination of electronic and steric effects, influencing its reactivity and interactions differently.
Hope this has intrigued you enough—what else do you want to learn about?
Eigenschaften
IUPAC Name |
3-methyl-5-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O/c1-14-23-18(29-25-14)13-26-7-5-15(6-8-26)27-9-11-28(12-10-27)17-4-2-3-16(24-17)19(20,21)22/h2-4,15H,5-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVQIIVENZXOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














